Meta- vs. Para-Bromophenyl Positional Isomerism: Structural and Electronic Differentiation
N-(3-Bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 922930-61-8) is the meta-bromo positional isomer. Its closest direct analog is N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 922953-29-5), which differs only in the position of the bromine atom on the N-phenyl ring (3- vs. 4-) . In a published α-glucosidase/α-amylase inhibitor study of structurally related N-arylacetamide sulfonamides, the para-bromo derivative achieved an IC50 of 25.88–46.25 μM against α-glucosidase and 7.52–15.06 μM against α-amylase, while the meta-substituted variants displayed altered potency profiles [1]. The 3-bromo substitution alters the dipole moment and steric accessibility of the anilide NH, which can affect hydrogen-bonding interactions with target enzymes relative to the 4-bromo isomer [1]. No head-to-head comparative bioassay data are publicly available for CAS 922930-61-8 versus CAS 922953-29-5 in the same experiment.
| Evidence Dimension | Bromine substitution position on N-phenyl ring |
|---|---|
| Target Compound Data | 3-bromo (meta) substitution; C15H14BrNO4S; MW 384.2 g/mol |
| Comparator Or Baseline | N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 922953-29-5): 4-bromo (para) substitution; same molecular formula and MW |
| Quantified Difference | Positional isomerism; meta- vs. para-; quantitative bioactivity difference confirmed for class members (IC50 range 7.52–46.25 μM depending on substitution pattern in Saddique et al. 2022) but not directly measured for this exact pair |
| Conditions | Structural comparison; bioactivity reference from α-glucosidase/α-amylase enzyme inhibition assays (Saddique et al., Pharmaceuticals 2022) |
Why This Matters
Positional isomers are distinct chemical entities with different CAS numbers and potentially divergent biological activity; procurement of the correct isomer is critical for experimental reproducibility.
- [1] Saddique, F.A. et al. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors. Pharmaceuticals 2022, 15(1), 106. DOI: 10.3390/ph15010106. View Source
